Cas no 108436-80-2 (9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-)

The compound 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- is a modified purine derivative featuring a branched ether side chain. This structural modification enhances its solubility in organic solvents while maintaining stability under standard conditions. The presence of isopropoxy and isopropoxymethyl groups contributes to improved steric shielding, which may be advantageous in nucleoside chemistry and pharmaceutical applications. Its unique substitution pattern makes it a potential intermediate for synthesizing modified nucleosides or nucleotide analogs with tailored properties. The compound’s well-defined structure allows for precise functionalization, making it suitable for research in medicinal chemistry and drug development.
9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- structure
108436-80-2 structure
Product Name:9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-
CAS No:108436-80-2
MF:C15H25N5O3
MW:323.390702962875
CID:151738
PubChem ID:65905
Update Time:2025-11-01

9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-
    • 9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine
    • Hoe 602
    • Rociclovir
    • Rociclovirum
    • Rociclovirum [INN-Latin]
    • UNII-6DF29U51Y7
    • Q27264582
    • Rociclovir [INN]
    • CHEMBL111232
    • 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-
    • SCHEMBL1228859
    • HOE-602
    • 2-Amino-9-((2-isopropoxy-1-(isopropoxymethyl)ethoxy)methyl)purine
    • 6DF29U51Y7
    • 108436-80-2
    • DTXSID10148548
    • NS00121238
    • TS-09389
    • Inchi: 1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19)
    • InChI Key: FBHWXSOQXQBXER-UHFFFAOYSA-N
    • SMILES: O(CN1C=NC2=CN=C(N)N=C12)C(COC(C)C)COC(C)C

Computed Properties

  • Exact Mass: 323.19600
  • Monoisotopic Mass: 323.196
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.3A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Density: 1.26
  • Boiling Point: 508°Cat760mmHg
  • Flash Point: 261°C
  • Refractive Index: 1.582
  • PSA: 97.31000
  • LogP: 2.18240

9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- Pricemore >>

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Additional information on 9H-Purin-2-amine,9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-

9H-Purin-2-Amine, 9-[[2-(1-Methylethoxy)-1-[(1-Methylethoxy)methyl]ethoxy]methyl]-: A Comprehensive Overview

The compound with CAS No. 108436-80-2, known as 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]-, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the purine class of heterocyclic compounds, which are fundamental building blocks in various biological systems and have been extensively studied for their potential therapeutic applications.

Purines, including this compound, are characterized by their bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The specific substitution pattern in this compound introduces unique chemical and biological properties. The presence of multiple ether linkages and branching chains in its structure suggests potential for enhanced solubility and bioavailability, making it an attractive candidate for drug development.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided insights into its molecular weight, structural integrity, and stability under various conditions. Researchers have also explored its reactivity under different synthetic conditions, revealing its potential as an intermediate in the synthesis of more complex molecules.

In terms of pharmacological activity, this compound has shown promise in preclinical models. Its ability to modulate key cellular pathways and interact with specific protein targets has been a focal point of recent investigations. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are critical in the regulation of cell signaling processes.

The structural modifications introduced in this compound compared to its parent purine analogs have been shown to significantly influence its pharmacokinetic properties. These modifications may enhance its ability to cross biological membranes and reach target sites within the body, thereby improving its efficacy as a therapeutic agent.

Moreover, the compound's stereochemistry has been a subject of interest due to its potential impact on both activity and toxicity profiles. Researchers have employed computational modeling techniques to predict the most favorable stereochemical configurations that could optimize therapeutic outcomes while minimizing adverse effects.

Another area of active research is the exploration of this compound's role in disease models. Preclinical studies have indicated its potential efficacy in treating conditions such as inflammation and neurodegenerative diseases. These findings underscore the importance of further investigation into its mechanisms of action and long-term safety profiles.

In conclusion, 9H-Purin-2-amine, 9-[[2-(1-methylethoxy)-1-[(1-methylethoxy)methyl]ethoxy]methyl]- represents a promising lead compound in drug discovery efforts. Its unique structural features and emerging pharmacological data highlight its potential as a novel therapeutic agent across various disease states.

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